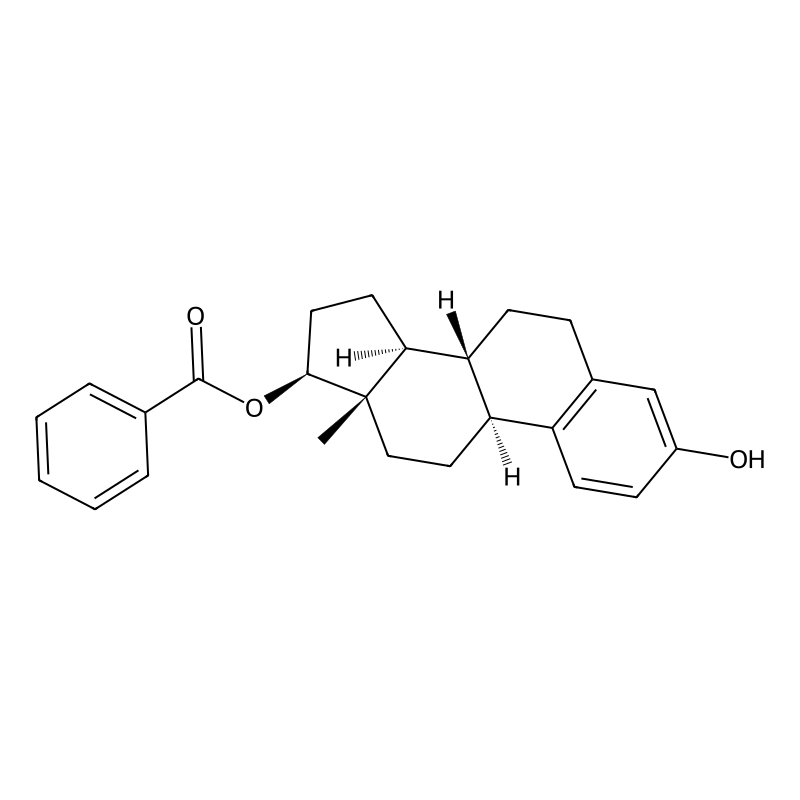

17beta-Estradiol benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

17beta-Estradiol benzoate is a synthetic derivative of estradiol, specifically an ester formed by the reaction of benzoic acid with the phenolic hydroxyl group of 17beta-estradiol. Its chemical formula is C25H28O3, and it has a molecular weight of approximately 376.48 g/mol. This compound is classified as an estrogen and is primarily used in hormone replacement therapy and veterinary medicine to induce estrus in animals .

The primary chemical reaction involving 17beta-estradiol benzoate is its hydrolysis, which occurs when it is administered. Upon absorption, the ester bond is cleaved by esterases present in the liver and other tissues, leading to the release of endogenous estradiol and benzoic acid . This transformation is crucial for its biological activity, as the released estradiol exerts estrogenic effects by binding to estrogen receptors.

17beta-Estradiol benzoate acts as a prodrug, meaning it has minimal direct estrogenic activity until converted into estradiol. The biological activity of estradiol includes regulation of reproductive functions, modulation of menstrual cycles, and involvement in various physiological processes such as bone density maintenance and cardiovascular health . While 17beta-estradiol benzoate itself has a significantly lower affinity for estrogen receptors compared to estradiol, it serves as an essential precursor in therapeutic applications .

The synthesis of 17beta-estradiol benzoate typically involves the following steps:

- Preparation of Reactants: Obtain 17beta-estradiol and benzoic acid.

- Esterification Reaction: Combine the two reactants in the presence of an acid catalyst (such as sulfuric acid) under controlled temperature conditions.

- Purification: After the reaction, the product is purified through recrystallization or chromatography to remove unreacted materials and by-products.

This method ensures a high yield of the desired ester compound while minimizing impurities .

17beta-Estradiol benzoate has several applications:

- Hormone Replacement Therapy: Used in treating menopausal symptoms and estrogen deficiencies.

- Veterinary Medicine: Induces estrus in livestock and other animals.

- Research: Utilized in studies investigating estrogen's role in various biological processes .

Interaction studies have shown that 17beta-estradiol benzoate can influence various metabolic pathways. It interacts with proteins involved in estrogen metabolism, such as 17-beta-hydroxysteroid dehydrogenase type 2, which regulates the conversion of active estrogens to less active forms . Additionally, it may affect other steroid hormones' metabolism, highlighting its role in broader endocrine interactions .

Several compounds are structurally similar to 17beta-estradiol benzoate. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Estradiol | C18H24O2 | Natural form; highest affinity for estrogen receptors |

| Estradiol acetate | C20H26O3 | Acetate ester; used similarly but with different pharmacokinetics |

| Estradiol valerate | C23H30O3 | Valerate ester; longer duration of action |

| Estrone | C18H22O2 | Less potent than estradiol; primary circulating estrogen |

| Ethinylestradiol | C20H24O2 | Synthetic; more potent than natural estrogens |

While all these compounds share a core steroid structure, their differences lie in their functional groups and resulting pharmacological properties, making each suitable for specific therapeutic uses .

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the predominant analytical approach for 17beta-estradiol benzoate analysis due to its versatility and compatibility with thermolabile compounds. The most widely implemented HPLC methodology employs reversed-phase chromatography with C18 stationary phases, utilizing mobile phase compositions of acetonitrile and water with acidic modifiers [1] [2].

The NIOSH Method 5044 establishes a comprehensive HPLC-ultraviolet detection protocol for estrogenic compounds including 17beta-estradiol benzoate [1]. This method utilizes a C18 reversed phase column (150 × 4.6 millimeters, 5 micrometers) with gradient elution at a flow rate of 1.75 milliliters per minute. Detection is achieved through ultraviolet-visible spectrophotometry at wavelengths of 200 nanometers and 237 nanometers, providing a quantification range of 0.5 to 64 micrograms per sample for 17beta-estradiol benzoate [1].

Advanced HPLC methodologies incorporate tandem mass spectrometry detection for enhanced selectivity and sensitivity. Regal and colleagues developed a liquid chromatography-tandem mass spectrometry method achieving exceptional performance with a decision limit of 0.81 nanograms per gram and detection capability of 1.38 nanograms per gram in bovine hair matrices [3] [4]. This approach utilizes deuterated estradiol benzoate as internal standard, ensuring accurate quantification through isotope dilution principles [3].

Ultra-high-performance liquid chromatography represents the current state-of-the-art for estradiol benzoate analysis, offering superior resolution and reduced analysis times. These systems employ sub-2-micrometer particle columns with optimized gradient profiles, achieving baseline separation of estradiol benzoate from structurally related compounds within 15-minute analytical runs [5].

Gas Chromatographic Methods

Gas chromatography provides complementary analytical capabilities for 17beta-estradiol benzoate, particularly when coupled with mass spectrometric detection. The fundamental challenge in gas chromatographic analysis lies in the thermal stability requirements and potential need for derivatization procedures [6].

Yilmaz and Kadioglu established a gas chromatography-flame ionization detection method for estradiol analysis in biological matrices [6]. Their methodology employs a capillary column coated with 5 percent phenyl and 95 percent dimethylpolysiloxane, with optimized temperature programming from 150 degrees Celsius to 270 degrees Celsius. The method achieves excellent linearity from 0.25 to 20 micrograms per milliliter with correlation coefficients exceeding 0.994 [6].

Gas chromatography-tandem mass spectrometry methodologies offer superior specificity for complex matrix analysis. Xiao and colleagues developed a simultaneous determination method for three estrogens including estradiol benzoate in feed matrices [5]. Following solid phase extraction cleanup, analytes undergo gas chromatographic separation with tandem mass spectrometry detection in multiple reaction monitoring mode, achieving limits of detection of 5 micrograms per kilogram for estradiol benzoate [5].

The application of derivatization techniques significantly enhances gas chromatographic performance for estradiol benzoate analysis. Silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide represents the most commonly employed derivatization approach, converting hydroxyl groups to trimethylsilyl ethers and improving volatility and chromatographic behavior [7] [8].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

17beta-estradiol benzoate exhibits characteristic molecular ion patterns under various ionization conditions. In positive electrospray ionization mode, the compound produces a protonated molecular ion at mass-to-charge ratio 377, corresponding to the addition of a proton to the molecular formula C25H28O3 [9] [10]. The molecular weight of 376.497 daltons provides the foundation for mass spectrometric identification and quantification approaches [2] [10].

Under electron impact ionization conditions typical of gas chromatography-mass spectrometry, 17beta-estradiol benzoate undergoes extensive fragmentation due to the high energy imparted during ionization. The molecular ion peak at mass-to-charge ratio 376 often exhibits low abundance, with significant fragmentation occurring through predictable pathways involving benzoyl ester cleavage [10].

Primary Fragmentation Pathways

The predominant fragmentation pathway for 17beta-estradiol benzoate involves cleavage of the benzoyl ester linkage, producing characteristic fragment ions that serve as diagnostic markers for structural confirmation. Loss of benzoic acid (122 daltons) from the molecular ion generates a fragment at mass-to-charge ratio 255, corresponding to the estradiol moiety [9].

The benzoyl cation at mass-to-charge ratio 105 represents another characteristic fragment resulting from ester bond cleavage, providing confirmation of the benzoate ester functionality. This fragment is particularly valuable for distinguishing estradiol benzoate from other estradiol esters such as valerate or acetate derivatives [9].

Secondary fragmentation of the estradiol portion follows established steroid fragmentation patterns. The base peak fragment at mass-to-charge ratio 183 originates from ring opening and rearrangement processes within the steroid nucleus, as demonstrated by studies utilizing isotopically labeled estradiol standards [11]. Additional significant fragments include mass-to-charge ratio 145, resulting from dehydration and subsequent losses, and mass-to-charge ratio 169, arising from selective ring cleavage [11].

Collision-Induced Dissociation Patterns

Tandem mass spectrometry employing collision-induced dissociation provides enhanced structural information through controlled fragmentation processes. For 17beta-estradiol benzoate analysis, optimal collision energies typically range from 25 to 35 electron volts, balancing fragmentation efficiency with product ion abundance [3] [9].

The precursor ion at mass-to-charge ratio 377 under positive electrospray ionization undergoes preferential fragmentation at the ester linkage, generating product ions at mass-to-charge ratio 255 (loss of benzoic acid) and mass-to-charge ratio 107 (benzoyl fragment). These transitions provide the foundation for multiple reaction monitoring approaches used in quantitative analysis [3].

Under negative ionization conditions, estradiol compounds produce deprotonated molecular ions that fragment through alternative pathways. The precursor ion at mass-to-charge ratio 271 for estradiol generates characteristic product ions at mass-to-charge ratio 183, 145, and 169, as confirmed through comprehensive isotopic labeling studies [11].

Validation Parameters for Regulatory Compliance

Accuracy and Precision Requirements

International Council for Harmonization guidelines Q2(R1) establish fundamental accuracy requirements for analytical procedures, mandating recovery studies across the range of 80 to 120 percent of target concentrations with acceptable relative errors not exceeding 15 percent [12] [13] [14]. For 17beta-estradiol benzoate analysis, validated methods consistently demonstrate accuracies within 95 to 105 percent of theoretical values across multiple concentration levels [3] [6] [5].

Precision evaluation encompasses both repeatability and intermediate precision assessments according to regulatory requirements. Repeatability studies involve analysis of replicate samples under identical conditions within single analytical runs, with acceptance criteria of relative standard deviation not exceeding 2.0 percent for assay methods [12] [14]. Regal and colleagues achieved repeatability of 13.7 percent coefficient of variation for estradiol benzoate determination in hair matrices, meeting regulatory expectations for trace-level analysis [3].

Intermediate precision evaluation addresses variability introduced by different analysts, instruments, and analytical days within the same laboratory. This parameter provides realistic assessment of method performance under routine analytical conditions, with acceptance criteria typically requiring relative standard deviation values below 15 percent for bioanalytical methods [14]. The LC-MS/MS methodology for estradiol benzoate demonstrates intermediate precision of 15.6 percent, confirming acceptable within-laboratory reproducibility [3].

Linearity and Range Validation

Linearity assessment requires demonstration of proportional response across the intended analytical range, typically spanning 80 to 120 percent of target concentrations for pharmaceutical applications. Correlation coefficients must exceed 0.99 to meet regulatory acceptance criteria, with additional evaluation of slope and intercept parameters [13] [14].

The gas chromatography-flame ionization detection method developed by Yilmaz demonstrates exceptional linearity across the concentration range of 0.25 to 20 micrograms per milliliter, achieving correlation coefficients of 0.994 [6]. Similarly, the ultra-performance liquid chromatography-tandem mass spectrometry approach exhibits correlation coefficients exceeding 0.996 across the validated range [5].

Range validation encompasses both the quantification range and the broader analytical measurement range including limit of detection and limit of quantification determinations. The analytical range must encompass expected sample concentrations with adequate margins for analytical uncertainty [14].

Detection and Quantification Limits

Limit of detection and limit of quantification represent critical sensitivity parameters for regulatory compliance, particularly for residue analysis applications. These parameters are typically established using signal-to-noise ratio approaches, with limit of detection defined as signal-to-noise ratio of 3:1 and limit of quantification as 10:1 [13] [14].

The NIOSH HPLC method achieves limit of detection of 0.5 micrograms per sample and limit of quantification of 1.7 micrograms per sample for 17beta-estradiol benzoate in air filter matrices [1]. These values provide adequate sensitivity for occupational exposure monitoring applications where micrograms per sample levels represent appropriate analytical targets.

For biological matrix applications requiring enhanced sensitivity, LC-MS/MS methodologies achieve significantly lower detection limits. The validated bovine hair analysis method demonstrates limit of detection of 0.81 nanograms per gram and limit of quantification of 1.38 nanograms per gram, enabling detection of estradiol benzoate residues at regulatory action levels [3].

System Suitability and Robustness

System suitability testing provides ongoing verification of analytical system performance, ensuring that critical performance parameters remain within acceptable limits throughout analytical sequences. Key parameters include retention time precision, peak area repeatability, tailing factors, and theoretical plate counts [13] [15].

For HPLC methods, system suitability criteria typically require relative standard deviation of peak areas not exceeding 2.0 percent for six replicate injections, tailing factors below 2.0, and theoretical plate counts exceeding 2000 [12] [16]. These parameters ensure adequate chromatographic performance and peak integration reliability.

Robustness evaluation assesses method performance under deliberately varied analytical conditions, including mobile phase composition variations, column temperature changes, and flow rate modifications. The International Council for Harmonization guidelines recommend evaluation of these parameters during method development to establish appropriate analytical control limits [13] [14].